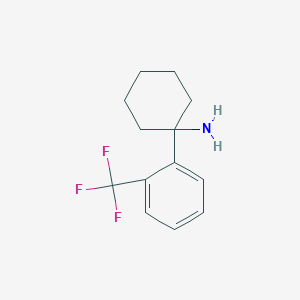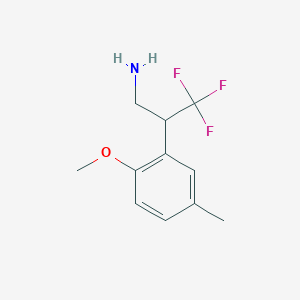![molecular formula C7H12N4 B13599793 1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to an ethyl chain, which is further connected to a 1,2,4-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Attachment of the ethyl chain: The triazole ring is then alkylated using ethyl halides under basic conditions.
Formation of the cyclopropane ring: The final step involves the cyclopropanation of the ethyl chain using diazomethane or other cyclopropanation reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or cyclopropanes.
Wissenschaftliche Forschungsanwendungen
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving the triazole ring.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes[][3].
Wirkmechanismus
The mechanism of action of 1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]benzene: Similar structure but with a benzene ring instead of a cyclopropane ring.
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]pyridine: Similar structure but with a pyridine ring instead of a cyclopropane ring.
Uniqueness
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science .
Eigenschaften
Molekularformel |
C7H12N4 |
|---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C7H12N4/c8-7(1-2-7)3-4-11-6-9-5-10-11/h5-6H,1-4,8H2 |
InChI-Schlüssel |
GIHNJOFOKVALAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCN2C=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


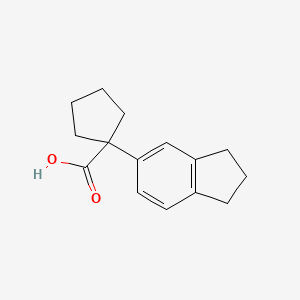

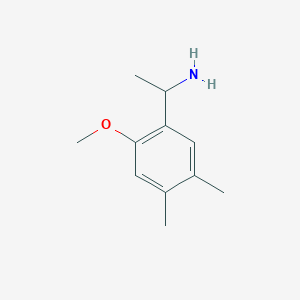
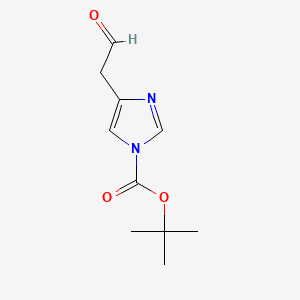
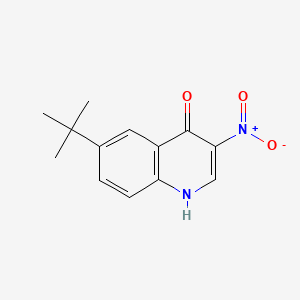
![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)
![tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13599739.png)
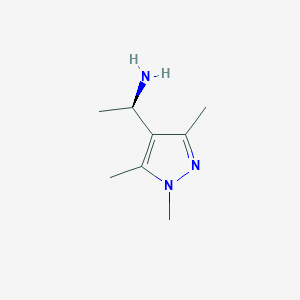
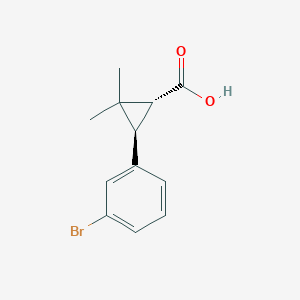
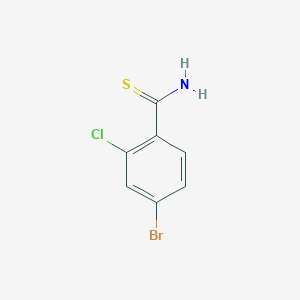

![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
